Fmoc-Tyr(3-N3)-OH
Description
Significance of Unnatural Amino Acids in Peptide Engineering and Modifying Macromolecular Structures
Unnatural amino acids are non-proteinogenic amino acids that are not among the 20 standard amino acids genetically coded for in living organisms. Their incorporation into peptides and proteins is a powerful strategy for introducing novel physicochemical and biological properties. chemimpex.comsigmaaldrich.com This has become an invaluable molecular tool in protein engineering, allowing for the creation of peptides with enhanced stability, improved pharmacokinetic profiles, and novel functionalities. chemimpex.comiris-biotech.de
The structural diversity of UAAs is virtually limitless, and they can be used as chiral building blocks and molecular scaffolds to construct combinatorial libraries for drug discovery. biosynth.com By replacing natural amino acids at specific positions, researchers can introduce a wide array of modifications, including fluorescent probes, photo-crosslinkers, and post-translational modifications, which are instrumental in studying protein structure, function, and interactions. sigmaaldrich.comfujifilm.com The ability to create peptides with tailored properties has significant implications for the development of new therapeutics with improved efficacy and reduced side effects. iris-biotech.de
Role of Tyrosine Modifications in Expanding Peptide Functionality
Tyrosine, with its phenolic side chain, is a versatile amino acid that can be chemically modified to expand the functional repertoire of peptides and proteins. ub.edu While the hydroxyl group of tyrosine can be a site for natural post-translational modifications like phosphorylation and sulfation, which play crucial roles in cellular signaling and protein-protein interactions, it also presents an opportunity for the introduction of synthetic modifications. sigmaaldrich.comanaspec.com
The chemical modification of tyrosine residues has become a robust alternative to traditional strategies that target lysine (B10760008) or cysteine residues. ub.edu A variety of chemical modifications for tyrosine have been developed, including the introduction of cross-linking agents, glycosylation, and the attachment of probes. nih.gov These modifications can be used to modulate the conformation of peptides, stabilize their structure, and introduce new binding capabilities, ultimately leading to previously inaccessible functional properties. nih.gov
Overview of Azide-Functionalized Amino Acids as Bioorthogonal Building Blocks
Azide-functionalized amino acids are a critical class of unnatural amino acids that serve as bioorthogonal building blocks in chemical biology. The azide (B81097) group is small, stable in biological systems, and does not typically participate in biological reactions, making it an ideal "handle" for specific chemical modifications. rsc.org
The most prominent application of azide-functionalized amino acids is in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). scbt.com These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them suitable for modifying complex biomolecules like peptides and proteins. scbt.comsigmaaldrich.com By incorporating an azide-functionalized amino acid into a peptide, researchers can selectively attach a wide range of molecules, including fluorescent dyes, imaging agents, and drug molecules, that contain a complementary alkyne group. pharmaffiliates.com This has enabled the development of powerful tools for labeling, tracking, and manipulating biological processes. pharmaffiliates.com
Contextualization of Fmoc-Tyr(3-N3)-OH as a Precursor for Bioorthogonal Ligation in Peptide Synthesis
This compound is a specialized amino acid derivative that combines the key features necessary for advanced peptide synthesis and modification. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid. chemimpex.com This protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. The Fmoc group is stable during the coupling of the next amino acid but can be easily removed under mild basic conditions to allow for the elongation of the peptide chain. iris-biotech.debiosynth.com
The 3-azido modification on the tyrosine ring of this compound introduces a bioorthogonal handle directly into the peptide sequence. Once the peptide is synthesized and the Fmoc group is removed, the azide group is available for selective reaction via click chemistry. This allows for the site-specific attachment of various functionalities to the tyrosine residue. Therefore, this compound serves as a crucial precursor that enables the seamless integration of a bioorthogonal reactive group into a peptide during its synthesis, paving the way for a myriad of applications in chemical biology and drug discovery.
Data Tables
Table 1: Chemical Properties of this compound and Related Compounds
| Property | This compound | 3-Azido-L-tyrosine | Fmoc-Tyr(tBu)-OH |
| Molecular Formula | C24H20N4O5 | C9H10N4O3 | C28H29NO5 biosynth.com |
| Molecular Weight | 444.44 g/mol | 222.20 g/mol | 459.5 g/mol biosynth.com |
| Appearance | White to off-white powder (inferred) | Not specified | White to light yellow crystalline powder iris-biotech.de |
| Storage | 2-8°C (inferred) | 2-8°C Refrigerator | -20°C biosynth.com |
| Solubility | Soluble in DMF (inferred) | Not specified | Soluble in DMSO and slightly soluble in ethanol (B145695) biosynth.com |
| CAS Number | Not explicitly found | 129960-90-3 | 71989-38-3 biosynth.com |
Table 2: Research Applications and Findings
| Application | Key Findings | Reference |
| Photoaffinity Labeling | 3-Azido-L-tyrosine can be used as a photoactivatable probe to study protein-ligand interactions. Upon illumination, it forms a reactive nitrene that can covalently bind to interacting molecules. | |
| Site-Selective Protein Modification | 3-Azido-L-tyrosine can be incorporated into specific sites of a protein using an engineered tRNA/tRNA synthetase pair. The introduced azide group can then be selectively modified using click chemistry. | |
| Improving Material Properties | Incorporation of 3-azidotyrosine into silk fibers has been shown to increase the mechanical strength and alter the solubility of the material. | |
| Bioorthogonal Ligation | The azide group of 3-azido-L-tyrosine serves as a handle for bioorthogonal ligation reactions, such as CuAAC and SPAAC, allowing for the specific attachment of probes and other molecules. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20N4O5 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-3-(3-azido-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20N4O5/c25-28-27-20-11-14(9-10-22(20)29)12-21(23(30)31)26-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,26,32)(H,30,31)/t21-/m0/s1 |
InChI Key |
XRAZLYLBQWFQCZ-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Integration of Fmoc Tyr 3 N3 Oh in Peptide Synthesis Strategies
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporating Fmoc-Tyr(3-N3)-OH
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for assembling peptide chains, and the incorporation of this compound is compatible with its standard protocols. nih.govpeptide.com The general cycle of Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group with a base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. springernature.compeptide.com
The synthesis begins with the attachment of the first Fmoc-protected amino acid to a solid support (resin). peptide.com For peptides with a C-terminal carboxyl group, resins like Wang or 2-chlorotrityl chloride are commonly used. bachem.com The peptide chain is then elongated in a stepwise manner. After each coupling step, any unreacted amino groups are often capped, for instance with acetic anhydride, to prevent the formation of deletion sequences. wiley-vch.de Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA). bachem.comiris-biotech.de
A variety of coupling reagents can be employed, with phosphonium (B103445) and aminium (uronium/guanidinium) salts being highly effective. Reagents such as HBTU, HATU, HCTU, and PyBOP are frequently used in conjunction with a tertiary base like N,N-diisopropylethylamine (DIPEA). sigmaaldrich.comnih.govnih.gov Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to enhance efficiency and suppress racemization. nih.govacs.org
Optimizing reaction conditions may involve adjusting the equivalents of the amino acid and coupling reagents, reaction time, and temperature. For instance, difficult couplings can sometimes be improved by using a double coupling protocol, where the coupling step is repeated to ensure complete reaction. nih.gov Microwave-assisted SPPS has also emerged as a technique to accelerate synthesis times, although care must be taken to avoid side reactions, such as racemization, particularly with sensitive residues. nih.gov
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Examples | Activator/Additive | Notes |
|---|---|---|---|
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Highly efficient for standard and challenging couplings. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIPEA | Widely used due to high reactivity and suppression of racemization. HATU is particularly effective for sterically hindered couplings. sigmaaldrich.comsigmaaldrich-jp.com |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, Oxyma | A classic and cost-effective choice. Additives are crucial to prevent side reactions and racemization. nih.gov |
| Immonium Salts | COMU | DIPEA | Shows high coupling efficiency and low racemization, but has limited stability in DMF. acs.org |
A key advantage of the Fmoc/tBu strategy is its orthogonality, which allows for the selective removal of protecting groups under different conditions. peptide.comiris-biotech.de The azide (B81097) group on the tyrosine side chain is robust and stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage and deprotection (e.g., TFA). sigmaaldrich-jp.comsigmaaldrich.com
However, it is crucial to avoid certain reagents during the final cleavage step. The use of thiols, such as dithiothreitol (B142953) (DTT), in the cleavage cocktail should be omitted as they can reduce the azide group. sigmaaldrich-jp.comsigmaaldrich.com Standard side-chain protecting groups used in Fmoc-SPPS, such as tert-butyl (tBu) for Tyr, Ser, Thr, Asp, and Glu, and trityl (Trt) for Asn, Gln, and His, are compatible with the presence of the azido (B1232118) group. researchgate.netrsc.org These groups are efficiently removed by TFA during the final cleavage step. iris-biotech.de
The azide functionality itself can be considered a protecting group for an amine, which can be unmasked by reduction. This reduction can be performed on the solid support using reagents like trimethylphosphine (B1194731) (Me3P) or in solution after cleavage. sigmaaldrich.comsigmaaldrich.com This orthogonality allows for selective side-chain modification either on-resin or in solution.
Solution-Phase Peptide Synthesis Approaches Utilizing this compound
While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragment condensation strategies. This compound can also be utilized in solution-phase synthesis. bachem.comsigmaaldrich-jp.com
In solution-phase synthesis, the coupling and deprotection steps are carried out in a suitable organic solvent, and the product is isolated and purified after each step. The same coupling reagents used in SPPS are generally applicable here. nih.gov The azide group's stability to both acidic and basic conditions used for Nα-Fmoc and side-chain protecting group manipulations makes this compound a compatible building block for these approaches. sigmaaldrich-jp.com The key challenge in solution-phase synthesis is the purification of intermediates, which can be time-consuming.
Chemoenzymatic Peptide Synthesis Incorporating Azido-Tyrosine
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. bachem.com This approach can be particularly advantageous for the ligation of unprotected peptide fragments, minimizing the need for extensive side-chain protection and reducing the risk of side reactions. bachem.comacs.org
While direct enzymatic incorporation of this compound during peptide bond formation is not a standard method, peptides containing 3-azido-tyrosine can be substrates for enzymes. For instance, tubulin tyrosine ligase (TTL) has been used to C-terminally incorporate 3-azido-L-tyrosine into peptides and proteins. rsc.org This post-synthetic modification allows for the site-specific introduction of the azido functionality. Furthermore, enzymes like α-chymotrypsin, which recognize tyrosine residues, can potentially be used in the enzymatic ligation of peptide fragments containing 3-azido-tyrosine. nih.gov The azide group serves as a bioorthogonal handle for subsequent modifications, such as click chemistry, to create complex structures like glycopeptides. nih.gov
Challenges and Solutions in Synthesizing Peptides with 3-Azido-Tyrosine Residues
The synthesis of peptides containing 3-azido-tyrosine, while generally straightforward, can present certain challenges. These often relate to the inherent properties of the azido group or potential side reactions during synthesis and purification.
One significant challenge is the potential for the azide group to be reduced during the synthesis or final cleavage. As mentioned, the use of thiol-based scavengers in the TFA cleavage cocktail must be avoided. sigmaaldrich-jp.comsigmaaldrich.com Another potential issue is the formation of byproducts during coupling reactions, especially in long or difficult sequences. In some cases, prolonged coupling times with certain reagents have been observed to lead to elimination products of the azido moiety. researchgate.net
Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection, resulting in low yields and difficult purification. This is a general challenge in SPPS, particularly for hydrophobic or long peptides, and the introduction of the relatively apolar azido-tyrosine can sometimes contribute to this issue. nih.gov
Table 2: Challenges and Solutions in Synthesizing Peptides with 3-Azido-Tyrosine
| Challenge | Description | Solution(s) |
|---|---|---|
| Premature Azide Reduction | The azide group can be reduced to an amine by certain reagents, particularly thiols used as scavengers during final cleavage. sigmaaldrich-jp.comsigmaaldrich.com | Omit thiol-based scavengers (e.g., DTT, EDT) from the TFA cleavage cocktail. Use alternative scavengers like triisopropylsilane (B1312306) (TIS) and water. nih.gov |
| Incomplete Coupling | Steric hindrance or peptide aggregation can lead to incomplete amide bond formation, resulting in deletion sequences. nih.gov | Use highly efficient coupling reagents like HATU or PyBOP. sigmaaldrich.com Employ double coupling or increase reaction time/temperature (e.g., microwave heating). nih.govnih.gov |
| Side Product Formation | Prolonged exposure to coupling reagents and base can sometimes lead to side reactions involving the azido group. researchgate.net | Optimize coupling times. Monitor reactions for completion to avoid unnecessarily long reaction times. iris-biotech.de |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, hindering reagent access and lowering reaction efficiency. | Incorporate backbone-protecting groups or use chaotropic salts. Synthesize at elevated temperatures. nih.gov |
| Purification Difficulties | The presence of closely eluting impurities (e.g., deletion sequences, side-reaction products) can complicate purification by RP-HPLC. | Optimize synthesis protocols to maximize crude purity. nih.gov Use capping steps to terminate unreacted chains. wiley-vch.de |
Bioorthogonal Ligation Chemistry with Fmoc Tyr 3 N3 Oh Containing Peptides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-Tyrosine Peptides
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility under mild conditions. nih.gov This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. nih.govbachem.com The resulting triazole is a stable isostere of the amide bond, making it a valuable linker in peptide and protein modifications. bachem.com
Catalyst Systems and Ligand Effects in Aqueous and Organic Media
The efficacy of CuAAC reactions is highly dependent on the catalyst system, which typically involves a copper(I) source and a stabilizing ligand. Copper(I) is prone to disproportionation and oxidation, especially in aqueous environments. Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing these side reactions, and accelerating the cycloaddition. nih.gov
Tris(benzyltriazolylmethyl)amine (TBTA) was one of the first and most widely used ligands for CuAAC, demonstrating significant improvements in reaction rates and yields. nih.govmdpi.com Research has since expanded to a variety of other ligands to further enhance reaction kinetics and solubility in different media.
Key Catalyst Systems and Ligand Effects:
Water-Soluble Ligands: For biological applications, water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and bathophenanthroline (B157979) disulfonate (BPS) are examples of ligands that improve the efficiency of CuAAC in aqueous buffers. rsc.org Ligands like tris(2-benzimidazolylmethyl)amines have shown to greatly accelerate the reaction in aqueous/DMSO mixtures. beilstein-journals.org
Organic Media: In organic solvents like DMF, often used in solid-phase peptide synthesis, different catalyst systems can be employed. For instance, copper iodide (CuI) with or without a base like diisopropylethylamine (DIPEA) is effective for on-resin cyclization of peptides. rsc.org The use of [Cu(PPh₃)₂]NO₃ has been shown to be an effective catalyst in toluene, water, or under neat conditions. beilstein-journals.org
Ligand-to-Copper Ratio: The ratio of ligand to copper can significantly impact the reaction. A ligand-to-copper ratio of 5:1 is often recommended to prevent radical formation that can damage proteins. nih.gov However, kinetic studies have shown that the optimal ratio can vary depending on the specific ligand and substrates. rsc.org
Chelating Azides: An innovative approach involves the use of chelating azides that contain a copper-chelating motif within their structure. These molecules act as both a reactant and part of the catalytic system, leading to remarkably high reaction rates. mdpi.com
The choice of solvent also plays a critical role. While aqueous buffers are necessary for many biological applications, organic co-solvents like DMSO or t-butanol are often added to improve the solubility of hydrophobic reactants. nih.govbeilstein-journals.org
Reaction Kinetics and Efficiency in Peptide Conjugation
The kinetics of CuAAC are a significant advantage, with second-order rate constants typically in the range of 10² to 10⁵ M⁻¹s⁻¹, far exceeding those of uncatalyzed cycloadditions. mdpi.com This high efficiency allows for rapid and complete conjugation even at low reactant concentrations, which is crucial when working with precious peptide samples.
The efficiency of CuAAC with 3-azido-tyrosine containing peptides has been demonstrated in various applications, including:
Peptide Cyclization: Creating cyclic peptides by reacting a side-chain azide with a side-chain alkyne within the same peptide sequence. The efficiency of monomeric versus dimeric cyclization can be influenced by the peptide sequence, length, and the specific catalyst system used. rsc.org
Labeling with Probes: Conjugating peptides to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules for detection and imaging. researchgate.net
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides. researchgate.net
Table 1: Comparison of Catalyst Systems for CuAAC of Azido-Peptides
| Catalyst System | Solvent | Key Advantages | Typical Applications |
|---|---|---|---|
| CuSO₄/Sodium Ascorbate/TBTA | Aqueous/DMSO | Well-established, good efficiency. nih.gov | Labeling of purified proteins and peptides. nih.gov |
| CuSO₄/Sodium Ascorbate/THPTA | Aqueous | High water solubility, good for biological systems. rsc.org | In vitro and in cellulo labeling. rsc.org |
| CuI/DIPEA | DMF | Effective for solid-phase reactions. rsc.org | On-resin peptide cyclization. rsc.org |
| Chelating Azides/Cu(I) | Various | Extremely fast kinetics. mdpi.com | Applications requiring rapid conjugation. mdpi.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Catalyst-Free Click Reactions
While CuAAC is highly effective, the potential toxicity of the copper catalyst can be a concern for in vivo applications. nih.gov This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. nih.gov SPAAC utilizes the high ring strain of cyclooctyne (B158145) derivatives to accelerate the cycloaddition with azides, eliminating the need for a metal catalyst. nih.goviris-biotech.de
Reactivity of 3-Azido-Tyrosine with Cyclooctynes and Related Strained Alkynes
The reactivity in SPAAC is driven by the release of ring strain in the cyclooctyne upon reaction with the azide. Various cyclooctyne derivatives have been developed to tune the reaction kinetics and improve properties like stability and hydrophilicity.
Commonly Used Strained Alkynes:
Dibenzocyclooctynes (DBCO): Offer a good balance of reactivity and stability. researchgate.net
Bicyclononynes (BCN): Also widely used and show good reactivity. researchgate.netnih.gov
Azadibenzocyclooctynes (DIBAC): Exhibit faster kinetics compared to many other cyclooctynes. ru.nl
Research has shown that the reaction rate constants for SPAAC can vary significantly depending on the structure of the cyclooctyne. researchgate.net For example, DBCO has been observed to have a stronger reactivity than BCN in some systems. researchgate.net The reaction of 3-azido-tyrosine containing peptides with these strained alkynes proceeds efficiently under physiological conditions, enabling the modification of biomolecules on living cells. nih.govnih.gov
Orthogonality with Other Bioorthogonal Chemistries
A key advantage of SPAAC is its orthogonality, meaning it can proceed selectively in the presence of other reactive functional groups and bioorthogonal reactions without cross-reactivity. This allows for multiple, distinct labeling events within the same biological system.
The orthogonality of SPAAC has been demonstrated with several other bioorthogonal reactions, including:
Inverse-Electron-Demand Diels-Alder (IEDDA): The reaction between tetrazines and strained alkenes (like trans-cyclooctene) is extremely fast and orthogonal to SPAAC. This pairing allows for dual, simultaneous labeling of different molecular targets. acs.org
Staudinger Ligation: The reaction of azides with phosphines is also orthogonal to SPAAC, as the phosphine (B1218219) will not react with the strained alkyne.
Oxime Ligation: The formation of an oxime from an aldehyde or ketone and an aminooxy or hydroxylamine (B1172632) derivative is another bioorthogonal reaction that does not interfere with SPAAC. ru.nl
This orthogonality allows for complex experimental designs, such as the simultaneous tracking of two different proteins or the assembly of multi-component systems. acs.org
Table 2: Reactivity of 3-Azido-Tyrosine in Different Bioorthogonal Reactions
| Reaction | Partner Moiety | Catalyst | Key Features |
|---|---|---|---|
| CuAAC | Terminal Alkyne | Copper(I) | High efficiency, fast kinetics, regioselective. nih.govmdpi.com |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | None | Copper-free, biocompatible for in vivo use. nih.govnih.gov |
| Staudinger Ligation | Phosphine | None | Forms an amide bond, traceless versions exist. researchgate.netresearchgate.net |
Staudinger Ligation Applications with Azido-Tyrosine Peptides
The Staudinger ligation is another powerful bioorthogonal reaction that utilizes an azide as a chemical handle. researchgate.net In its classic form, an azide reacts with a phosphine to form an aza-ylide intermediate, which is then trapped to form a stable amide bond. researchgate.net A "traceless" version of this reaction is particularly attractive as it leaves no residual atoms from the phosphine reagent in the final ligated product. researchgate.net
The Staudinger ligation has been successfully used for the modification of peptides and proteins containing azido-amino acids, including those with 3-azido-tyrosine. researchgate.netiris-biotech.de Although its reaction kinetics are generally slower than CuAAC or the fastest SPAAC reactions, it offers an alternative conjugation strategy that is also copper-free and highly selective. mdpi.com
Applications of the Staudinger ligation with azido-tyrosine peptides include:
Protein Labeling: Site-specific labeling of proteins containing 3-azido-tyrosine with probes for functional studies. nih.gov
Peptide Ligation: The traceless Staudinger ligation can be used to synthesize larger peptides or proteins by forming a native amide bond between two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal azide. researchgate.net
The choice between CuAAC, SPAAC, and the Staudinger ligation depends on the specific requirements of the application, such as the need for in vivo compatibility, the desired reaction speed, and the tolerance of the biological system to the reaction components.
Development of Novel Ligation Methodologies Utilizing the Azide Handle
The introduction of the azido (B1232118) moiety into peptides via the unnatural amino acid Fmoc-Tyr(3-N3)-OH has paved the way for the development and application of several powerful and selective ligation methodologies. The azide group serves as a versatile chemical handle for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.orgnih.gov These novel ligation techniques have become indispensable tools in chemical biology, enabling the site-specific modification of peptides and proteins for a wide range of applications. The primary strategies leveraging the azide handle of 3-azido-L-tyrosine include strain-promoted azide-alkyne cycloaddition (SPAAC), copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the Staudinger ligation.
A critical preceding step for these ligations is the efficient and site-specific incorporation of 3-azido-L-tyrosine into the peptide sequence. Chemoenzymatic methods, particularly utilizing Tubulin Tyrosine Ligase (TTL), have proven highly effective for this purpose. rsc.orgalfa-chemistry.com TTL can append 3-azido-L-tyrosine to the C-terminus of proteins or peptides that feature a specific recognition sequence (Tub-tag). alfa-chemistry.comrsc.org Research has demonstrated high incorporation efficiencies, often exceeding 90%, creating the necessary substrate for subsequent bioorthogonal ligation. rsc.orgresearchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant advancement in bioorthogonal chemistry has been the development of strain-promoted azide-alkyne cycloaddition (SPAAC). magtech.com.cn This reaction eliminates the need for the cytotoxic copper(I) catalyst required in traditional "click chemistry," making it exceptionally suitable for applications in living cells and organisms. nih.govd-nb.info The driving force for SPAAC is the high ring strain of a cyclooctyne reaction partner, which dramatically lowers the activation energy for the cycloaddition with an azide. d-nb.info
The reaction involves the [3+2] cycloaddition between the azide group on the tyrosine residue and a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), to form a stable triazole linkage. nih.govd-nb.info The kinetics of SPAAC can be remarkably fast, with second-order rate constants varying over several orders of magnitude depending on the specific cyclooctyne used, allowing for rapid labeling under physiological conditions. d-nb.info The versatility of SPAAC has been demonstrated in various applications, including the development of dual-labeled ligands for medical imaging. nih.gov
| Ligation Method | Description | Key Features | Catalyst |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction between an azide and a strained cyclooctyne. | Bioorthogonal, fast kinetics, no catalyst required. magtech.com.cnnih.gov | None |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction between an azide and a terminal alkyne. | High yielding, forms a stable 1,4-disubstituted triazole. rsc.org | Copper(I) |
| Staudinger Ligation | Reaction between an azide and a phosphine derivative. | Forms a stable amide bond. nih.govnih.gov | None |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents the archetypal "click chemistry" reaction. It facilitates the ligation of a peptide containing 3-azido-tyrosine with a molecule bearing a terminal alkyne. This reaction is highly efficient and specific, proceeding readily in aqueous solutions to exclusively yield a stable 1,4-disubstituted triazole linkage. rsc.org
While the cytotoxicity of the copper catalyst can limit its use in living cells, CuAAC remains a robust and widely used method for in vitro applications, such as protein-protein ligation and the synthesis of well-defined bioconjugates. rsc.orgrsc.org Studies have shown that peptides C-terminally modified with 3-azido-L-tyrosine via TTL can be efficiently ligated to alkyne-containing molecules with near-quantitative conversion. rsc.org For instance, the ligation of an azido-functionalized Green Fluorescent Protein-Binding Protein (GBP) with an alkyne-biotin probe was achieved with over 99% efficiency in under 10 minutes. rsc.org
| Study Focus | Reactants | Ligation Method | Key Finding | Reference |
| C-terminal Protein Ligation | 3-azido-L-tyrosine-modified Tub-tag peptide + O-propargyl-L-tyrosine | CuAAC | Full conversion to the ligated product was achieved in 32 minutes. | rsc.org |
| Protein Labeling | Azido-GBP + Biotin-PEG4-alkyne | CuAAC | >99% labeling efficiency was achieved in ≤10 minutes. | rsc.org |
| Multimodal Ligand Synthesis | PSMA ligand with azide + IRDye800CW with cyclooctyne | SPAAC | SPAAC provided an effective platform for creating dual-labeled imaging agents with high tumor uptake. | nih.gov |
Other Ligation Strategies
The Staudinger ligation is another foundational bioorthogonal reaction that can be utilized with peptides containing this compound. This reaction occurs between the azide and a triarylphosphine, which is typically engineered with an ortho-ester trap to facilitate the formation of a stable amide bond upon hydrolysis. nih.govnih.gov Although it generally has slower kinetics compared to modern click chemistry reactions, the Staudinger ligation was a pioneering method that demonstrated the feasibility of performing highly selective chemical reactions in biological contexts. nih.gov The development of these varied ligation methodologies, all pivoting on the versatile azide handle introduced by this compound, has significantly expanded the toolbox for creating complex and functional peptide-based constructs for research and therapeutic development.
Applications of Peptides Incorporating Fmoc Tyr 3 N3 Oh
Engineering of Functionalized Peptides and Peptidomimetics
The synthesis of peptides containing 3-azido-L-tyrosine is a gateway to creating a vast array of functionalized peptides and peptidomimetics. By using standard Fmoc-based SPPS, Fmoc-Tyr(3-N3)-OH can be incorporated at any desired position within a peptide chain. nih.govspringernature.comnih.gov Post-synthesis, the azido (B1232118) group can be selectively reacted with a variety of alkyne-containing molecules. This allows for the attachment of functionalities that can enhance the peptide's therapeutic properties, such as improved stability, increased receptor affinity, or altered pharmacokinetic profiles. For instance, polyethylene (B3416737) glycol (PEG) chains can be "clicked" onto the peptide to increase its half-life in circulation, a process known as PEGylation. Similarly, lipid moieties can be attached to improve cell membrane permeability.
The triazole ring formed during the click reaction is chemically stable and can act as a mimic of the trans-amide bond in the peptide backbone, a key feature in the design of peptidomimetics. This modification can impart resistance to enzymatic degradation, a common challenge in the development of peptide-based drugs.
Site-Specific Bioconjugation Strategies for Protein Modification
Site-specific modification of proteins is crucial for understanding their function and for creating novel therapeutic and diagnostic agents. Peptides containing 3-azido-L-tyrosine serve as versatile tools for achieving such precision. The azido group allows for the covalent attachment of these peptides to proteins that have been engineered to contain a bioorthogonal reaction partner, typically an alkyne. This strategy enables the precise placement of a label or another functional molecule onto a protein of interest.
Peptides synthesized with this compound can be readily functionalized with reporter molecules such as fluorophores, biotin (B1667282), or spin labels. These labeled peptides can then be conjugated to recombinant proteins or other synthetic constructs that have been modified to include an alkyne group. This approach allows for the highly selective labeling of biomolecules for a variety of applications, including fluorescence microscopy, western blotting, and pull-down assays to study protein-protein interactions. nih.gov The efficiency of such labeling is often high, with some studies reporting near-quantitative conjugation under optimized conditions. nih.gov
| Application | Reporter Molecule | Target Molecule | Reported Labeling Efficiency |
| Super-resolution microscopy | Fluorophore | Nanobody | 99% after 3 hours nih.gov |
| Pull-down assay | Biotin | Green Fluorescent Protein (GFP) in cell lysate | Selective and efficient nih.gov |
Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. Peptides containing 3-azido-L-tyrosine can serve as precursors for the drug-linker component. The peptide can be designed to be cleaved by tumor-specific enzymes, and the azido group provides a site for attaching the cytotoxic drug via click chemistry. This modular approach allows for the rapid synthesis and evaluation of different drug-linker combinations to optimize ADC performance.
Peptide Cyclization through Intramolecular Click Reactions
Cyclic peptides often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts. nih.gov The incorporation of both 3-azido-L-tyrosine and an alkyne-containing amino acid (e.g., propargylglycine) into the same peptide sequence allows for intramolecular cyclization via a head-to-tail or side-chain-to-side-chain click reaction. nih.gov This method of cyclization is highly efficient and can be performed under mild conditions, often while the peptide is still attached to the solid-phase resin. The resulting triazole bridge provides a stable and rigid linkage, which can help to constrain the peptide into a bioactive conformation.
| Peptide Type | Cyclization Strategy | Key Residues | Outcome |
| Model Oligopeptides | Intramolecular CuAAC | 3-azido-tyrosine and propargylglycine | High yields of cyclic monomers for shorter peptides, with a tendency for cyclodimerization in longer sequences nih.gov |
Creation of Combinatorial Peptide Libraries for Ligand Discovery
Combinatorial peptide libraries are powerful tools for discovering novel ligands for a wide range of biological targets. nih.govamericanpeptidesociety.org The inclusion of unnatural amino acids like 3-azido-L-tyrosine in these libraries significantly expands their chemical diversity and can lead to the identification of ligands with improved properties, such as higher affinity and stability. nih.gov By creating a library of peptides with 3-azido-L-tyrosine at a specific position, researchers can screen for binding to a target protein. The hits from this initial screen can then be functionalized via click chemistry with a library of alkyne-containing small molecules to further optimize binding affinity. This "click-to-select" approach is a powerful strategy for drug discovery.
| Library Type | Unnatural Amino Acid | Advantage | Application |
| Positional Scanning Synthetic Peptide Combinatorial Library (PS-SPCL) | 3-azido-L-tyrosine | Increased structural diversity and a handle for secondary screening | Rapid identification of high-affinity ligands for receptors and antibodies researchgate.net |
| One-Bead-One-Compound (OBOC) Library | 3-azido-L-tyrosine | Potential for identifying more stable peptide sequences | Discovery of novel antimicrobial peptides nih.gov |
Development of Biochemical Probes and Molecular Tools for Biological Systems
Peptides containing 3-azido-L-tyrosine are valuable precursors for the development of sophisticated biochemical probes and molecular tools. nih.govnih.govmdpi.com The azido group allows for the easy attachment of various reporter groups, such as fluorophores for cellular imaging, or photo-crosslinkers to identify binding partners. For example, a peptide designed to bind to a specific enzyme could be synthesized with 3-azido-L-tyrosine. This peptide could then be "clicked" to a fluorescent dye to create a probe that allows for the visualization of the enzyme's localization and activity within a cell. nih.govnih.gov Furthermore, these probes can be used in quantitative studies, such as measuring the concentration of a target protein or monitoring a biological process in real-time. nih.gov
| Probe Type | Reporter Group | Application | Finding |
| Enzyme activity probe | Fluorophore | In situ profiling of enzyme activity in mammalian cells | Discordance between enzyme activity levels and total protein concentration was observed, highlighting the utility of the probe. nih.gov |
| Cellular imaging probe | BODIPY-TMR | Detection of acyl protein thioesterase activity in intact cells | Nanomolar affinity for human acyl protein thioesterases (HsAPT1 and HsAPT2) was achieved. nih.gov |
Probes for Protein Structure and Dynamics Studies
Peptides containing 3-azidotyrosine are highly effective probes for elucidating the structure and dynamics of protein-protein interactions through a technique known as photoaffinity labeling. nih.govnih.govmdpi.com The underlying principle of this method is the photo-inducible reactivity of the aryl azide (B81097) group on the tyrosine side chain.
Upon exposure to ultraviolet (UV) light, typically around 254 nm, the chemically stable azido group is converted into a highly reactive and short-lived nitrene intermediate. nih.gov This nitrene can readily react with and form a covalent bond with a wide range of chemical bonds in close proximity, including C-H and N-H bonds, effectively "capturing" transient and stable protein-protein interactions. nih.gov This photo-cross-linking freezes the interaction, allowing for the identification of binding partners and the mapping of interaction interfaces. nih.govmdpi.com
The general workflow for using a 3-azidotyrosine-containing peptide to study a protein-protein interaction involves several key steps:
Synthesis: The peptide probe is synthesized with 3-azidotyrosine at a specific position using this compound in SPPS. nih.gov
Incubation: The peptide probe is incubated with its target protein or a complex mixture of proteins to allow for binding.
UV Irradiation: The mixture is irradiated with UV light to initiate cross-linking between the peptide and its interacting partner(s). mdpi.com
Analysis: The resulting covalently linked complex is then analyzed, typically using techniques like SDS-PAGE and mass spectrometry, to identify the cross-linked protein and the specific site of interaction.
A notable application of a similar photoactivatable amino acid, p-azidophenylalanine (AzPhe), demonstrates the power of this approach. In a study of the light-sensing BLUF domain proteins, AzPhe was incorporated at key positions within the protein. nih.gov Upon photoactivation, changes in the protein's structure and dynamics were monitored, providing site-specific information about the light-driven conformational changes. nih.gov While this study used a different azido-containing amino acid, the principles are directly applicable to peptides incorporating 3-azidotyrosine for mapping interaction surfaces.
Table 1: Key Characteristics of Photo-Cross-Linking Agents for Protein Interaction Studies
| Feature | Aryl Azides (e.g., 3-Azidotyrosine) | Benzophenones | Diazirines |
| Activation Wavelength | ~254-300 nm | ~350-360 nm | ~350-380 nm |
| Reactive Intermediate | Nitrene | Triplet Ketone | Carbene |
| Reactivity | High, inserts into C-H, N-H, O-H bonds | Moderate, prefers C-H bonds | Very high, inserts into most bonds |
| Stability | Generally stable in the dark | Stable in the dark | Stable in the dark |
| Key Advantage | Can capture a wide range of interactions | Longer wavelength activation minimizes protein damage | Small size minimizes steric hindrance |
This table provides a comparative overview of common photo-cross-linking functionalities used in studying protein-protein interactions. nih.gov
Reporters for Local Protein Environments
The azido group of 3-azidotyrosine also serves as a sensitive spectroscopic reporter of its local microenvironment within a protein structure. The asymmetric stretching vibration of the azide moiety gives rise to a strong absorption band in a region of the infrared (IR) spectrum (~2100 cm⁻¹) that is largely free from other interfering absorptions from the protein itself. nih.gov This provides a clear "window" to observe the behavior of the probe.
The precise frequency of this azide vibrational band is highly sensitive to its immediate surroundings, including solvent polarity, hydrogen bonding, and the local electric field. nih.govnih.govresearchgate.net For instance, a blue shift (an increase in frequency) in the azide absorption is typically observed when the probe moves from a nonpolar (hydrophobic) environment to a polar, hydrogen-bonding environment like water. nih.gov
This sensitivity allows researchers to use peptides containing 3-azidotyrosine to monitor conformational changes and dynamics in proteins. By placing the probe at a specific site, changes in the local environment at that position can be tracked in real-time using techniques like time-resolved infrared spectroscopy. nih.govresearchgate.netnih.govuzh.chuzh.ch
For example, in a study using the analogous probe azidophenylalanine (AzPhe) incorporated into BLUF domain proteins, researchers were able to monitor the light-induced structural changes in the protein. nih.gov The IR difference spectra of the azido mode revealed site-specific information on the nature and dynamics of these changes, demonstrating the effectiveness of the azido group as a probe of protein photoactivation. nih.gov
Table 2: Environmental Sensitivity of the Azido Vibrational Probe
| Environment | Typical Azide Stretch Frequency (cm⁻¹) | Interpretation |
| Nonpolar/Buried | Lower frequency | The probe is shielded from solvent in a hydrophobic pocket. |
| Polar/Solvent-Exposed | Higher frequency | The probe is exposed to the polar aqueous environment and may be involved in hydrogen bonding. |
This table illustrates the general trend of the azide vibrational frequency in response to its local environment, based on studies with azido-containing unnatural amino acids. nih.gov
The ability to genetically or synthetically place this vibrational reporter at any desired location in a peptide or protein provides a powerful, minimally perturbative method to gain insights into protein function at the molecular level.
Mechanistic and Structural Investigations of Fmoc Tyr 3 N3 Oh Modified Peptides
Spectroscopic Characterization of Azide-Modified Peptides
Infrared (IR) spectroscopy is a highly effective method for the direct detection of the azide (B81097) functional group within a peptide. The azide group exhibits a characteristic and strong asymmetric stretching vibration (ν(N₃)asym) that appears in a region of the IR spectrum that is typically free from other peptide backbone and side-chain absorptions. researchgate.net This distinct signal provides unambiguous evidence of successful incorporation.
The precise frequency of the azide stretch is sensitive to its local microenvironment, including solvent polarity, hydrogen bonding, and metal coordination. This sensitivity allows the azide group to be used as a vibrational probe to sense its surroundings.
Azide Stretching Frequencies: The asymmetric stretching frequency for organic azides, including those in azido-tyrosine modified peptides, is typically observed in the range of 2100-2150 cm⁻¹. researchgate.netresearchgate.net For instance, studies on various metal-azide complexes have reported azide stretching frequencies between 2015 and 2070 cm⁻¹. researchgate.net In a study on the mono-azide adduct of Rhus vernicifera laccase, the N₃⁻ asymmetric stretching band was observed at 2035 cm⁻¹. nih.gov This makes IR spectroscopy a straightforward method for confirming the presence of the azide group. ub.edu
Environmental Sensing: Changes in the local environment of the azido (B1232118) group can cause shifts in its stretching frequency. For example, the formation of hydrogen bonds to the azide can lead to a shift in the absorption peak. This property has been utilized to study peptide folding and binding events.
A representative table of azide stretching frequencies is provided below:
| Chemical Context | Asymmetric Azide Stretch (ν(N₃)asym) (cm⁻¹) | Symmetric Azide Stretch (ν(N₃)sym) (cm⁻¹) | Reference |
| HN₃ | ~2250 | ~1330 | researchgate.net |
| CH₃N₃ | ~2250 | ~1330 | researchgate.net |
| Azidothymidine (AZT) | ~2250 | ~1330 | researchgate.net |
| Mono-azide laccase adduct | 2035 | Not Reported | nih.gov |
| General Metal-Azide Complexes | 2015 - 2070 | Not Reported | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. uzh.chresearchgate.net For peptides modified with Fmoc-Tyr(3-N3)-OH, NMR studies can reveal detailed information about the local conformation around the azido-tyrosine residue and its interactions with neighboring amino acids.
Detailed 1D (¹H, ¹³C) and 2D NMR (COSY, NOESY, HMQC, HMBC) experiments are employed to assign proton and carbon resonances and to determine hydrogen-bonding patterns and inter-proton distances. researchgate.net
Conformational Analysis: The introduction of the 3-azido-tyrosine can influence the peptide's conformational preferences. nih.gov NMR techniques, particularly the analysis of Nuclear Overhauser Effects (NOEs), can provide distance restraints between protons, which are then used to calculate the three-dimensional structure. uzh.chnih.gov The pattern of NOEs can indicate whether the peptide adopts a specific secondary structure, such as an α-helix or β-sheet, or exists as a more flexible ensemble of conformations. nih.gov
Local Interactions: Chemical shift perturbations of the aromatic protons of the modified tyrosine ring and adjacent residues can provide insights into local electronic and steric interactions. The azido group, being electron-withdrawing, can influence the chemical shifts of the tyrosine ring protons. Furthermore, interactions of the azido group with other side chains can be detected through changes in their respective NMR signals.
The successful synthesis and purity of peptides, including those modified with non-standard amino acids, are often confirmed by analytical HPLC and mass spectrometry prior to detailed NMR analysis. nih.gov
Mass spectrometry (MS) is a crucial analytical tool for verifying the molecular weight of the synthesized peptide, thereby confirming the successful incorporation of the this compound residue. ucl.ac.uk High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the peptide. nih.gov
Molecular Integrity: Following solid-phase peptide synthesis and purification, MS is used to confirm that the desired peptide has been synthesized with the correct sequence and that the azido group is intact. The observed mass-to-charge ratio (m/z) is compared to the theoretical value calculated for the peptide containing the 3-azido-tyrosine.
Conjugation Confirmation: After the azide-modified peptide has been subjected to a bioorthogonal conjugation reaction (e.g., a click reaction with an alkyne), mass spectrometry is again employed to confirm the formation of the desired conjugate. The mass of the resulting product will be the sum of the masses of the peptide and the conjugated molecule, providing clear evidence of a successful reaction. Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) are often used for the analysis of peptides and their conjugates. ethz.ch
| Technique | Application | Information Obtained |
| High-Resolution MS | Confirmation of peptide synthesis | Accurate mass and elemental composition. |
| MALDI-MS | Analysis of peptides and conjugates | Molecular weight verification of starting materials and products. |
| LC-MS | Purity analysis and reaction monitoring | Detection of desired product and potential side products. google.com |
Advanced Characterization Techniques for Peptide-Conjugate Analysis
Beyond the standard spectroscopic methods, a range of advanced techniques can be employed to further characterize the structure and properties of peptides modified with 3-azido-tyrosine and their subsequent conjugates. These methods can provide deeper insights into the higher-order structure and dynamics of these complex biomolecules.
X-ray Crystallography: For peptides that can be crystallized, X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure. This can reveal the precise orientation of the azido-tyrosine side chain within the peptide structure and how it mediates crystal packing interactions. It is also the gold standard for characterizing the tertiary structure of cyclic peptides and other complex peptide architectures. rsc.org
Fluorescence Spectroscopy: If the molecule conjugated to the azido-tyrosine is a fluorophore, fluorescence spectroscopy can be used to probe the local environment of the conjugation site. Changes in fluorescence intensity, emission wavelength, and lifetime can provide information about binding events, conformational changes, and the accessibility of the probe to the solvent.
Influence of 3-Azido-Tyrosine on Peptide Secondary and Tertiary Structure
The introduction of a bulky and electronically distinct group like the azido moiety on the tyrosine ring can potentially influence the local and global structure of a peptide.
Secondary Structure: The impact of 3-azido-tyrosine on secondary structure is context-dependent. In many cases, if the original tyrosine residue was not involved in critical intramolecular hydrogen bonds or packing interactions that define the secondary structure, the modification may have a minimal effect. umich.edu However, the increased steric bulk of the azido group compared to a hydrogen atom could disfavor certain conformations or alter the equilibrium between different secondary structural elements. CD spectroscopy is a primary tool for investigating these potential changes. umich.edu
Tertiary Structure: In larger peptides and proteins with a defined tertiary structure, the introduction of 3-azido-tyrosine can have more significant consequences. The modified residue might disrupt hydrophobic packing interactions or alter the hydrogen-bonding network. The azido group itself could participate in novel, non-covalent interactions. For cyclic peptides, the rigidity of the structure may be either enhanced or disrupted depending on the placement of the modified residue. rsc.org
Computational Chemistry and Molecular Dynamics Simulations of Azide-Tagged Peptides
Computational methods, particularly molecular dynamics (MD) simulations, offer a powerful complement to experimental techniques for studying the structural and dynamic properties of modified peptides. nih.govmdpi.comrsc.org
Conformational Sampling: MD simulations can explore the conformational landscape of a peptide containing 3-azido-tyrosine, providing insights into the preferred secondary and tertiary structures. nih.govresearchgate.net These simulations can predict the relative populations of different conformations and how they might be altered by the modification.
Interaction Analysis: Simulations can provide a detailed, atomistic view of the interactions between the azido-tyrosine residue and the rest of the peptide, as well as with the surrounding solvent. rsc.org This includes the analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This level of detail can help to rationalize experimentally observed structural changes.
Predicting Structural Effects: Computational approaches can be used in a predictive manner to assess the likely structural impact of incorporating 3-azido-tyrosine at different positions within a peptide sequence. This can aid in the design of modified peptides where the structural integrity of the parent molecule is preserved.
Future Directions and Emerging Research Avenues for Fmoc Tyr 3 N3 Oh
Expansion of Bioorthogonal Chemistries and Orthogonal Protection Schemes
The azide (B81097) group of Fmoc-Tyr(3-N3)-OH is a cornerstone for bioorthogonal "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). cpcscientific.combachem.com These reactions are highly specific and can be performed in aqueous environments, making them ideal for modifying peptides and proteins. nih.gov Future research will likely focus on expanding the repertoire of bioorthogonal reactions available for the azide group, potentially exploring novel ligation chemistries that offer different reaction kinetics, improved biocompatibility, or the ability to perform multiple, sequential modifications on a single peptide.
Furthermore, the integration of this compound with a wider array of orthogonal protecting groups is a key area for development. In peptide synthesis, orthogonal protection schemes allow for the selective deprotection of specific amino acid side chains, enabling site-specific modifications like cyclization or branching. peptide.comiris-biotech.de The azide group is stable under the conditions used for removing many common protecting groups, such as the acid-labile tert-butyl (tBu) and trityl (Trt) groups, and the base-labile Fmoc group. iris-biotech.desigmaaldrich.com Research into novel protecting groups that are compatible with both Fmoc-SPPS and the azide functionality will provide greater flexibility in designing complex, multifunctional peptides.
Table 1: Examples of Orthogonal Protecting Groups Compatible with Azide Functionality
| Protecting Group | Removal Conditions | Stability of Azide | Reference |
| Alloc | Pd(PPh3)4 in CHCl3/AcOH/NMM | Stable | sigmaaldrich.com |
| ivDde | 2% hydrazine (B178648) in DMF | Stable | sigmaaldrich.com |
| Mtt | 1% TFA in DCM | Stable | sigmaaldrich.com |
Integration into Multi-component Self-Assembling Peptide Systems
Self-assembling peptides are a class of molecules that spontaneously form ordered nanostructures, such as fibers, gels, and spheres. sioc-journal.cn These materials have shown great promise in areas like tissue engineering, drug delivery, and biosensing. sioc-journal.cnmdpi.com The incorporation of this compound into self-assembling peptide sequences offers a powerful method for functionalizing the resulting nanomaterials. The azide group can serve as a handle for attaching other molecules, such as drugs, imaging agents, or targeting ligands, via click chemistry. researchgate.net
Future research will explore the integration of azide-containing peptides into multi-component systems, where different peptide sequences co-assemble to form materials with novel properties. researchgate.net For instance, a system could be designed where one peptide component drives self-assembly, while another, containing this compound, provides sites for bio-conjugation. Studies have shown that the presence of an azido (B1232118) group can influence the self-assembly process itself, leading to different morphologies and mechanical properties. researchgate.net This opens up possibilities for creating "smart" materials whose properties can be tuned by post-assembly modification of the azide groups.
High-Throughput Synthesis and Screening of Azide-Containing Peptides
The development of new drugs and diagnostic tools often relies on the ability to rapidly synthesize and screen large libraries of compounds. researchgate.net The modular nature of peptide synthesis, combined with the efficiency of click chemistry, makes this compound an ideal building block for creating libraries of azide-containing peptides. researchgate.netrsc.org High-throughput synthesis methods, such as automated solid-phase peptide synthesis, can be used to generate hundreds or thousands of different peptide sequences in parallel. nih.gov
Once synthesized, these peptide libraries can be screened for a variety of functions. For example, they could be screened for their ability to bind to a specific protein target, inhibit an enzyme, or self-assemble into a desired nanostructure. The azide group provides a convenient site for attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to facilitate screening. researchgate.netchemrxiv.org Future research will focus on developing more efficient and automated methods for both the synthesis and screening of azide-containing peptide libraries, accelerating the discovery of new bioactive peptides.
Development of Smart Materials and Responsive Systems Utilizing Azide-Peptide Conjugates
The ability to create materials that respond to specific stimuli is a major goal in materials science. sigmaaldrich.com Peptides containing this compound can be used to create "smart" materials that change their properties in response to an external trigger. For example, a hydrogel could be formed from self-assembling peptides containing azide groups. The subsequent addition of an alkyne-modified molecule could then be used to cross-link the hydrogel, changing its mechanical properties. acs.orgresearchgate.net
Furthermore, the azide group can be used to attach stimuli-responsive polymers to peptides, creating hybrid materials with unique functionalities. nih.gov For instance, a temperature-responsive polymer could be "clicked" onto a peptide, resulting in a material that undergoes a phase transition at a specific temperature. nih.gov Such materials could have applications in areas like controlled drug release, where the release of a therapeutic agent is triggered by a change in local temperature. Future work will explore the development of a wider range of stimuli-responsive systems, including those that respond to changes in pH, light, or the presence of specific enzymes. mdpi.comrsc.org
Advancements in In Vitro and Ex Vivo Applications for Azide-Tagged Peptides
The bioorthogonal nature of the azide group makes it an invaluable tool for studying biological processes in vitro and ex vivo. researchgate.netqyaobio.com Peptides tagged with this compound can be used to probe protein-protein interactions, track the localization of peptides within cells, and identify the targets of bioactive peptides. researchgate.netrsc.orgmdpi.com
One promising area of research is the use of azide-tagged peptides in proteomics. For example, a technique called "activity-based protein profiling" uses probes that covalently bind to the active site of specific enzymes. researchgate.net By incorporating an azide group into these probes, researchers can use click chemistry to attach a reporter tag, allowing for the identification and quantification of the targeted enzymes. researchgate.net
Future advancements are expected in the development of more sophisticated in vitro and ex vivo assays that leverage the unique properties of azide-tagged peptides. This includes the development of new imaging techniques that can visualize the distribution of azide-modified peptides in real-time, as well as the use of these peptides to create more complex cellular models for studying disease. rsc.orgmdpi.com For instance, azide-modified peptides could be used to selectively label and isolate specific cell populations from a mixed culture for further analysis. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
